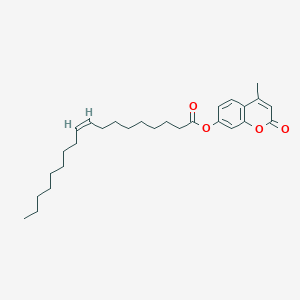

4-Methylumbelliferyl oleate

描述

属性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQFKJYKCVDLPT-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310470 |

Source

|

| Record name | 4-Methylumbelliferyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18323-58-5 |

Source

|

| Record name | 4-Methylumbelliferyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 4-Methylumbelliferyl Oleate in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl oleate (B1233923) (4-MUO) is a synthetic fluorogenic substrate that has become an indispensable tool in various fields of biological research. Its unique chemical structure, comprising the fluorophore 4-methylumbelliferone (B1674119) linked to oleic acid via an ester bond, allows for the sensitive and continuous measurement of lipolytic and esterase activities. Upon enzymatic cleavage, the highly fluorescent 4-methylumbelliferone (4-MU) is released, providing a robust signal that can be easily quantified. This technical guide provides an in-depth overview of the applications of 4-MUO in research, with a focus on quantitative data, experimental protocols, and its role in drug discovery.

Core Applications in Research

The primary application of 4-Methylumbelliferyl oleate is in the determination of enzyme activity for a variety of hydrolases.[1][2] Specifically, it is widely used as a substrate for:

-

Lipases: Enzymes that hydrolyze fats (triglycerides). 4-MUO is used to assay the activity of various lipases, including pancreatic, lysosomal, and microbial lipases.[1][2]

-

Non-specific Esterases: A broad class of enzymes that cleave ester bonds.[1]

The enzymatic hydrolysis of 4-MUO is a straightforward reaction that forms the basis of its utility.

Quantitative Data

The fluorescence of the liberated 4-methylumbelliferone is pH-dependent, a critical factor for assay optimization.[3] The following table summarizes the key optical properties and other relevant quantitative data for 4-MUO and its fluorescent product.

| Parameter | Value | Reference(s) |

| This compound (4-MUO) | ||

| Molecular Formula | C₂₈H₄₀O₄ | [4] |

| Molecular Weight | 440.6 g/mol | [4] |

| CAS Number | 18323-58-5 | [4] |

| Solubility | Chloroform: 20 mg/ml, DMF: 10 mg/ml, DMSO: 0.1 mg/ml | [3] |

| 4-Methylumbelliferone (4-MU) | ||

| Excitation Wavelength (pH 4.6) | 330 nm | [3] |

| Excitation Wavelength (pH 7.4) | 370 nm | [3] |

| Excitation Wavelength (pH 10.4) | 385 nm | [3] |

| Emission Wavelength | 445-454 nm | [3] |

| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | Reference(s) |

| CRL (unspecified lipase) | 4-Methylumbelliferyl butyrate (B1204436) (4-MUB) | 0.46 ± 0.06 | 0.54 ± 0.03 | [5] |

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for key experiments utilizing 4-MUO.

General Lipase Activity Assay

This protocol provides a general framework for measuring lipase activity in various samples.

-

Reagent Preparation:

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the lipase being studied. For example:

-

Acid Lipase: 0.1 M disodium (B8443419) phosphate/0.05 M citric acid, pH 5.0, containing 0.05% (w/v) Triton X-100 and 0.8 mg/ml bovine serum albumin (BSA).

-

Neutral Lipase: 0.22 M Tris/HCl, pH 7.5, containing 0.05% (w/v) Triton X-100.

-

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUO in dimethyl sulfoxide (B87167) (DMSO) or methyl cellosolve.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (typically in the range of 1-5 mM) in the appropriate assay buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of the enzyme sample (e.g., cell lysate, purified enzyme) into a 96-well microplate.

-

Add 150 µL of the working substrate solution to initiate the reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution, such as 50 µL of 0.1 M glycine-NaOH buffer (pH 10.5).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-methylumbelliferone.

-

Calculate the enzyme activity based on the rate of 4-MU production, typically expressed as nmol/min/mg of protein.

-

Pancreatic Lipase Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of pancreatic lipase, a key target in drug development for obesity.

-

Reagent Preparation:

-

Prepare reagents as described in the general lipase activity assay, using a buffer suitable for pancreatic lipase (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of the potential inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Pre-incubate the pancreatic lipase with various concentrations of the inhibitor for a specific time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the 4-MUO substrate solution.

-

Follow the incubation, reaction stopping, and fluorescence measurement steps as outlined in the general assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Role in Signaling Pathway Research

While 4-MUO is not a direct probe for signaling molecules, it plays a crucial role in studying the enzymes that generate lipid second messengers. Lipases hydrolyze triglycerides and other lipids to produce fatty acids and other signaling molecules that are involved in a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis.

The product of 4-MUO hydrolysis, oleic acid, is a known signaling molecule that can activate various downstream pathways. By providing a quantitative measure of lipase activity, 4-MUO allows researchers to investigate the regulation of these enzymes and the subsequent production of lipid signals under different physiological and pathological conditions.

Applications in Drug Development

The high sensitivity and suitability for high-throughput screening (HTS) make 4-MUO a valuable tool in drug discovery and development.[6] Its primary application in this area is the identification and characterization of enzyme inhibitors. By using 4-MUO in HTS campaigns, researchers can rapidly screen large compound libraries for potential drugs that modulate lipase activity. This is particularly relevant for diseases where lipase activity is dysregulated, such as obesity, metabolic syndrome, and certain cancers.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its utility as a fluorogenic substrate for lipases and esterases allows for the sensitive and quantitative measurement of enzyme activity, facilitating a deeper understanding of lipid metabolism and its role in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the effective application of 4-MUO in a wide range of research and drug discovery endeavors. As our understanding of the intricate roles of lipolytic enzymes in cellular signaling and pathology continues to grow, the importance of reliable and robust assay methods using substrates like 4-MUO will undoubtedly increase.

References

- 1. lipase substrate, ≥95% (HPCE), solid, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound fluorescence, = 95 HPCE 18323-58-5 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C28H40O4 | CID 6436487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Fluorogenic Probe 4-Methylumbelliferyl Oleate: A Technical Guide to its Fluorescence Principle and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylumbelliferyl oleate (B1233923) (4-MUO) is a widely adopted fluorogenic substrate for the continuous and highly sensitive quantification of lipase (B570770) and esterase activity. The core of its utility lies in the enzymatic release of the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). This technical guide provides an in-depth exploration of the fluorescence principle of 4-MUO, presents key quantitative data, details standardized experimental protocols, and illustrates the application of this substrate in the context of relevant signaling pathways for drug development.

Principle of Fluorescence: A Transition from Quenched to Highly Fluorescent State

The fluorescence of 4-Methylumbelliferyl oleate is unlocked through enzymatic hydrolysis. In its native, esterified form, 4-MUO is essentially non-fluorescent as the oleate moiety quenches the fluorescence of the 4-methylumbelliferone core. Lipases and esterases catalyze the cleavage of the ester bond, liberating oleic acid and the fluorescent reporter molecule, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin).

The fluorescence of the liberated 4-MU is critically dependent on pH.[1][2] It exhibits maximal fluorescence intensity in alkaline conditions (pH > 9), where the 7-hydroxyl group is deprotonated to form the phenolate (B1203915) anion, the species responsible for the strong fluorescence emission.[1] The rate of formation of 4-MU, and therefore the increase in fluorescence, is directly proportional to the enzymatic activity. This allows for real-time kinetic measurements.

Quantitative Data for 4-Methylumbelliferone

The following table summarizes the key photophysical properties of the fluorescent product, 4-methylumbelliferone.

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | ~360-365 nm | pH > 9 |

| Emission Wavelength (λem) | ~445-455 nm | pH > 9 |

| Molar Extinction Coefficient (ε) | 1.8 x 10⁴ M⁻¹cm⁻¹ | at 360 nm, pH 10 |

| Quantum Yield (Φ) | 0.63 - 0.92 | in 0.1 M phosphate (B84403) buffer (pH 10) or 0.1 M NaOH |

Detailed Experimental Protocol for Lipase/Esterase Assay

This protocol provides a robust starting point for the quantification of lipase or esterase activity using 4-MUO. Optimization may be required for specific enzymes or experimental conditions.

Reagents and Materials

-

This compound (4-MUO) Stock Solution: 10 mM in dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.05% (w/v) Triton X-100. The detergent is crucial for substrate solubility.

-

Enzyme Preparations: Purified enzyme or cell/tissue lysates.

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.5.

-

4-Methylumbelliferone (4-MU) Standard: For generating a standard curve, prepare a stock solution (e.g., 1 mM in DMSO) and create serial dilutions in the assay buffer.

-

Instrumentation: Fluorescence microplate reader, 37°C incubator, black 96-well microplates.

Assay Procedure

-

Preparation of Reagents:

-

Prepare a working solution of 4-MUO by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Prepare serial dilutions of the enzyme in cold assay buffer.

-

-

Standard Curve Generation:

-

In a 96-well plate, prepare a series of 4-MU standards (e.g., 0-10 µM) in the assay buffer.

-

Add the stop solution to each standard well.

-

Measure the fluorescence (Excitation: ~365 nm, Emission: ~445 nm).

-

Plot fluorescence intensity versus 4-MU concentration to generate a standard curve.

-

-

Enzymatic Reaction:

-

Add the enzyme dilutions to the wells of the 96-well plate.

-

Include a blank control with no enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the 4-MUO working solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity in the microplate reader using the same settings as for the standard curve.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all experimental wells.

-

Use the standard curve to convert the fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Relevance in Drug Development: Targeting Key Signaling Pathways

The enzymes that hydrolyze 4-MUO are often critical nodes in signaling pathways implicated in various diseases, making them attractive targets for therapeutic intervention.

Monoacylglycerol Lipase (MAGL) in Endocannabinoid Signaling

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4][5][6][7] By hydrolyzing 2-AG, MAGL terminates its signaling at cannabinoid receptors (CB1 and CB2) and contributes to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[3][6] Inhibition of MAGL elevates 2-AG levels, leading to enhanced cannabinoid signaling, which has therapeutic potential in treating pain, anxiety, and neuroinflammation. 4-MUO can be utilized in high-throughput screening assays to identify novel MAGL inhibitors.

Hormone-Sensitive Lipase (HSL) in Lipid Metabolism

Hormone-sensitive lipase (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[8][9][10] Its activity is tightly regulated by hormones such as catecholamines (which activate HSL via PKA-mediated phosphorylation) and insulin (B600854) (which inhibits HSL).[8][9][10] Dysregulation of HSL is associated with metabolic disorders like type 2 diabetes and obesity. Assays using 4-MUO can be employed to screen for modulators of HSL activity, which could have therapeutic implications for these conditions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase activity is a critical modulator of the tone and integrity of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Monoacylglycerol Lipase Activity Is a Critical Modulator of the Tone and Integrity of the Endocannabinoid System | Semantic Scholar [semanticscholar.org]

- 8. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 9. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Lipase-Catalyzed Hydrolysis of 4-Methylumbelliferyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of 4-Methylumbelliferyl oleate (B1233923) (4-MUO) hydrolysis by lipase (B570770), a fundamental reaction in enzymatic research and high-throughput screening. This document provides a comprehensive overview of the enzymatic process, detailed experimental protocols, and a summary of key kinetic parameters, offering valuable insights for researchers in enzymology and drug development.

The Enzymatic Reaction: A Two-Step Process

The hydrolysis of 4-Methylumbelliferyl oleate (4-MUO) by lipase is a classic example of esterase activity. The reaction proceeds in a two-step mechanism, characteristic of serine hydrolases.

Step 1: Acylation. The reaction is initiated by the nucleophilic attack of the serine residue within the lipase's catalytic triad (B1167595) (Ser-His-Asp/Glu) on the carbonyl carbon of the ester bond in 4-MUO. This forms a transient tetrahedral intermediate. The histidine residue in the catalytic triad acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity. The aspartate or glutamate (B1630785) residue helps to orient the histidine and stabilize the positive charge that develops on the histidine imidazole (B134444) ring. This intermediate then collapses, leading to the formation of an acyl-enzyme intermediate and the release of the first product, the fluorescent molecule 4-Methylumbelliferone (4-MU).

Step 2: Deacylation. In the second step, a water molecule enters the active site and is activated by the histidine residue, which now acts as a general acid. The activated water molecule then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate subsequently breaks down, releasing the second product, oleic acid, and regenerating the free enzyme, ready for another catalytic cycle.

The overall reaction can be summarized as the cleavage of the ester bond in 4-MUO, yielding 4-Methylumbelliferone and oleic acid.[1] The production of 4-MU, a highly fluorescent compound, provides a convenient and sensitive method for continuously monitoring the lipase activity.

Interfacial Activation: A Key Feature of Lipase Catalysis

A hallmark of most lipases is the phenomenon of interfacial activation. These enzymes exhibit significantly enhanced catalytic activity at the interface between an aqueous and a lipid phase. This is attributed to a mobile helical lid that covers the active site in an aqueous environment, rendering it inaccessible to the substrate. Upon interaction with a lipid-water interface, the lid undergoes a conformational change, exposing the hydrophobic active site to the substrate.

The long oleate chain of 4-MUO makes it a hydrophobic substrate, often requiring the use of detergents or organic co-solvents to facilitate its dispersion in aqueous assay media. This creates a micro-environment that mimics a lipid-water interface, thus promoting the open and active conformation of the lipase.

Quantitative Analysis of Lipase Activity

The enzymatic hydrolysis of 4-MUO can be quantitatively analyzed to determine key kinetic parameters, providing insights into the efficiency and substrate affinity of the lipase.

Kinetic Parameters

The Michaelis-Menten model is commonly used to describe the kinetics of lipase-catalyzed hydrolysis of 4-MUO. The key parameters are:

-

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity.

-

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

-

Catalytic Efficiency (kcat/Km): A measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.

Table 1: Comparative Kinetic Parameters for 4-MUO Hydrolysis by Various Lipases

| Lipase Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Chromobacterium viscosum | 3 | Varies | 7.0 - 8.0 | 37 - 45 |

| Pseudomonas fluorescens | 2 | Varies | 7.0 - 8.0 | 37 - 45 |

| Porcine Pancreatic Lipase | Varies | Varies | 8.0 | 37 |

| Wheat Germ Lipase | Varies | Varies | 7.5 | 37 |

Note: Specific Vmax values are highly dependent on the purity of the enzyme preparation and assay conditions. The optimal substrate concentrations for Chromobacterium viscosum and Pseudomonas fluorescens lipases were found to be 3 mM and 2 mM, respectively.

Factors Influencing Lipase Activity

Several factors can significantly influence the rate of 4-MUO hydrolysis by lipase:

-

pH: Lipase activity is highly pH-dependent, with each lipase having a characteristic optimal pH at which it exhibits maximum activity. The pH can affect the ionization state of amino acid residues in the active site and the overall conformation of the enzyme.

-

Temperature: Like most enzymes, lipase activity increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity.

-

Substrate Concentration: The rate of reaction increases with substrate concentration until the enzyme becomes saturated. At very high concentrations, substrate inhibition can sometimes be observed.

-

Inhibitors: Various molecules can inhibit lipase activity. For instance, Orlistat, a well-known anti-obesity drug, is a potent inhibitor of pancreatic lipase.

Experimental Protocols for 4-MUO Hydrolysis Assay

The following provides a generalized, yet detailed, methodology for performing a lipase activity assay using 4-MUO as a substrate.

Materials and Reagents

-

Lipase enzyme (e.g., from porcine pancreas, Pseudomonas fluorescens, etc.)

-

This compound (4-MUO)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triton X-100 or other suitable detergent

-

Buffer solution (e.g., Tris-HCl, phosphate (B84403) buffer) at the desired pH

-

Stopping reagent (e.g., 0.1 M glycine-NaOH buffer, pH 10.5)

-

96-well black microplates

-

Fluorometric microplate reader

Preparation of Solutions

-

Substrate Stock Solution: Prepare a stock solution of 4-MUO (e.g., 10 mM) in DMSO.

-

Assay Buffer: Prepare a buffer solution at the optimal pH for the specific lipase being tested. For example, 50 mM Tris-HCl, pH 8.0.

-

Substrate Working Solution: Prepare the substrate working solution by diluting the 4-MUO stock solution in the assay buffer containing a detergent like Triton X-100 (e.g., 0.1% v/v) to the desired final concentrations. It is crucial to ensure the substrate is well-dispersed.

-

Enzyme Solution: Prepare a solution of the lipase in the assay buffer to the desired concentration.

Assay Procedure

-

Reaction Setup: In a 96-well black microplate, add a specific volume of the substrate working solution to each well.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.

-

Initiate Reaction: Add a specific volume of the enzyme solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes), with gentle shaking if necessary.

-

Stop Reaction: Terminate the reaction by adding a stopping reagent, such as a high pH buffer (e.g., 0.1 M glycine-NaOH, pH 10.5), which also enhances the fluorescence of the product, 4-MU.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

Data Analysis

-

Standard Curve: A standard curve of 4-Methylumbelliferone should be prepared to convert the fluorescence units into the concentration of the product formed.

-

Calculate Activity: The lipase activity is calculated based on the amount of 4-MU produced per unit of time per amount of enzyme. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-MU per minute under the specified assay conditions.

Logical Relationships in Lipase Inhibition Studies

The 4-MUO hydrolysis assay is a valuable tool for screening and characterizing lipase inhibitors. The logical relationship in such a study involves comparing the enzyme's activity in the presence and absence of a potential inhibitor.

Conclusion

The enzymatic hydrolysis of this compound serves as a robust and sensitive method for characterizing lipase activity. Understanding the underlying mechanism, key kinetic parameters, and optimal reaction conditions is paramount for its effective application in basic research and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute reliable and reproducible lipase assays. The continuous monitoring of the fluorescent product, 4-Methylumbelliferone, makes this assay particularly well-suited for high-throughput screening of enzyme libraries and potential inhibitors.

References

Beyond 4-MUO: A Technical Guide to Alternative Substrates for Lipase Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of alternatives to the commonly used fluorogenic substrate, 4-Methylumbelliferyl oleate (B1233923) (4-MUO), for the measurement of lipase (B570770) activity. This document explores a range of alternative substrates, detailing their underlying principles, advantages, and limitations. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate lipase assay for their specific research needs.

Introduction to Lipase Assays

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol.[1][2] Their activity is of significant interest in various fields, including diagnostics, drug discovery, and industrial biotechnology. The selection of an appropriate substrate is paramount for the accurate and sensitive determination of lipase activity. While 4-Methylumbelliferyl oleate (4-MUO) is a widely used fluorogenic substrate, several alternative methods offer distinct advantages in terms of sensitivity, specificity, and applicability to high-throughput screening. This guide delves into the core of these alternatives, providing the technical details required for their successful implementation.

Chromogenic Substrates: A Visual Approach

Chromogenic assays are valued for their simplicity and reliance on standard spectrophotometric equipment. The principle involves a lipase-mediated reaction that releases a chromophore, leading to a measurable change in absorbance.

p-Nitrophenyl (pNP) Esters

Esters of p-nitrophenol with various fatty acids are widely used chromogenic substrates for lipase activity determination.[3] The enzymatic hydrolysis of these esters releases p-nitrophenol, which, in its anionic form (p-nitrophenolate) at alkaline pH, exhibits a distinct yellow color with an absorbance maximum around 410 nm.[3] The rate of p-nitrophenolate formation is directly proportional to the lipase activity.[4]

A variety of p-nitrophenyl esters with different acyl chain lengths are available, allowing for the investigation of lipase substrate specificity.[3][4] Commonly used pNP esters include p-nitrophenyl acetate (B1210297) (pNPA), p-nitrophenyl butyrate (B1204436) (pNPB), p-nitrophenyl valerate, p-nitrophenyl caproate, p-nitrophenyl decanoate, p-nitrophenyl dodecanoate, p-nitrophenyl myristate, and p-nitrophenyl palmitate (pNPP).[1][3]

Table 1: Comparative Data for p-Nitrophenyl Ester Substrates

| Substrate | Acyl Chain Length | Optimal Wavelength (nm) | Key Features | Lipase Preference (Example) |

| p-Nitrophenyl Acetate (pNPA) | C2 | ~405 | Often used for esterase activity, shorter chain may not be specific for true lipases. | --- |

| p-Nitrophenyl Butyrate (pNPB) | C4 | ~410 | Commonly used, good substrate for many lipases. | Many microbial and pancreatic lipases. |

| p-Nitrophenyl Myristate | C14 | ~410 | Long-chain substrate, useful for lipases with preference for longer fatty acids.[1] | --- |

| p-Nitrophenyl Palmitate (pNPP) | C16 | ~410 | Very long-chain substrate, may require emulsifying agents for solubility. | Pseudomonas cepacia lipase shows activity, though lower than with shorter chains.[5] |

Note: The optimal pH for the assay is typically in the alkaline range (e.g., Tris-HCl pH 7.5) to ensure the formation of the p-nitrophenolate ion.[3]

1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) Ester (DGGR)

This chromogenic substrate is specifically designed for lipase assays and offers high sensitivity.[6] The enzymatic cleavage of DGGR by lipase produces 1,2-O-dilauryl-rac-glycerol and glutaric acid-6'-methylresorufin ester. The latter is unstable and spontaneously decomposes to glutaric acid and methylresorufin, a red-purple compound with an absorbance maximum at 581 nm.[6][7]

Table 2: Properties of DGGR Substrate

| Property | Value |

| Nomenclature | 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin)ester |

| Formula | C45H69NO8 |

| Molecular Weight | 752.05 D |

| λmax (substrate) | 470 nm |

| λmax (methylresorufin) | 581 nm |

| pH Optimum | 7.0 - 9.5 |

SRA-Esters

A series of chromogenic substrates based on a styryl-pyridinium derivative, referred to as SRA-esters, are also available. Hydrolysis of these yellow substrates by lipase or esterase releases a red-colored product at a pH above 9.5, which can be measured at 529 nm.[8] These substrates come with varying acyl chain lengths, such as propionate, butyrate, decanoate, and laurate.[8][9]

Table 3: Characteristics of SRA-Ester Substrates

| Substrate | Product Color (pH > 9.5) | Measurement Wavelength (nm) | Extinction Coefficient (L·mol⁻¹·cm⁻¹) |

| SRA-Propionate | Red | 529 | 27,700 |

| SRA-Butyrate | Red | 529 | 27,700 |

| SRA-Decanoate | Red | 529 | 27,700 |

| SRA-Laurate | Red | 529 | 27,700 |

Fluorogenic Substrates: Enhanced Sensitivity

Fluorogenic assays generally offer higher sensitivity compared to chromogenic methods. These assays utilize substrates that become fluorescent upon enzymatic cleavage.

Rhodamine B-Based Assays

A fluorescence-based assay utilizing rhodamine B has been developed for determining lipase activity with natural substrates like olive oil or triolein.[10][11] The principle relies on the interaction of the fluorescent dye rhodamine B with the fatty acids released upon hydrolysis of the triglyceride substrate. This interaction leads to a change in fluorescence intensity that can be monitored.[11] This method is advantageous as it allows the use of natural substrates, providing a more physiologically relevant assessment of lipase activity.[12]

FRET-Based Substrates

Förster Resonance Energy Transfer (FRET) provides a powerful principle for designing highly sensitive and specific lipase substrates.[13] These substrates typically consist of a fluorophore and a quencher molecule linked by a lipase-cleavable ester bond. In the intact substrate, the close proximity of the quencher dampens the fluorescence of the fluorophore. Upon enzymatic hydrolysis, the fluorophore and quencher are separated, leading to a significant increase in fluorescence.[13][14]

Pyrene-based FRET substrates have been successfully developed for lipase and esterase assays.[15] For example, pyrenebutyric acid monoesters of aliphatic 1,2-diols bearing a dinitrophenylamino group as a quencher have been shown to be effective substrates.[15] These substrates exhibit low background fluorescence and are suitable for high-throughput screening, even under basic conditions (pH 11).[15]

Other Umbelliferone (B1683723) Derivatives

Besides 4-MUO, other derivatives of umbelliferone (7-hydroxycoumarin) have been explored as fluorogenic lipase substrates.[16] For instance, 3-acyloxyl-2-oxopropyl ethers of umbelliferone release the fluorescent umbelliferone product through an enolization/beta-elimination mechanism following enzymatic cleavage.[16]

Chemiluminescent Substrates: Ultrasensitive Detection

Chemiluminescent assays offer exceptional sensitivity, enabling the detection of very low levels of lipase activity.[17]

1,2-Dioxetane (B1211799) Luminophores

Novel chemiluminescent probes based on 1,2-dioxetane luminophores have been developed for monitoring lipase activity.[17][18] These probes are designed with a triggerable group, such as an octanoyl group, that is cleaved by lipase. This cleavage initiates a chemical reaction that results in the emission of light. These probes have been shown to be highly efficient for the detection and enzymatic activity evaluation of various lipases.[17]

Electrochemical Methods: A Label-Free Alternative

Electrochemical assays provide a distinct approach to measuring lipase activity, often without the need for chromogenic or fluorogenic labels.

A novel electrochemical technique utilizes a solid-supported lipase substrate, such as 9-(5'-ferrocenylpentanoyloxy)nonyl disulfide (FPONDS), immobilized on a gold electrode.[19][20] The ferrocene (B1249389) group generates an electrochemical signal. Lipase-catalyzed hydrolysis of the ester bond liberates the ferrocene groups from the electrode surface, causing a decrease in the electrochemical signal.[19][20] The rate of this signal decay is proportional to the lipase activity.[19][20] Another electrochemical method is based on a carbon paste electrode modified with cobalt(II)phthalocyanine and multi-walled carbon nanotubes, using 1,3-dilinolein (B586039) as a substrate.[21][22]

Experimental Protocols

General Protocol for p-Nitrophenyl Ester-Based Lipase Assay

This protocol provides a general guideline for a lipase assay using p-nitrophenyl esters in a 96-well microplate format.[4]

Materials:

-

Lipase solution

-

p-Nitrophenyl ester substrate (e.g., p-NPB) stock solution (e.g., 10 mM in isopropanol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Emulsifying agent (e.g., Triton X-100)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Substrate Preparation: Prepare the substrate solution by emulsifying the p-nitrophenyl ester stock solution in the assay buffer containing an emulsifying agent (e.g., 1% v/v Triton X-100). Sonication can be used to create a homogenous emulsion.

-

Assay Setup:

-

Add 180 µL of the substrate solution to each well of the microplate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 20 µL of the lipase solution to each sample well.

-

For the blank control, add 20 µL of the buffer used to dissolve the lipase.

-

-

Measurement: Immediately place the microplate in the reader and monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes).

-

Calculation: The rate of the reaction (ΔAbs/min) is determined from the linear portion of the absorbance versus time curve. Lipase activity is calculated using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0).

General Protocol for Rhodamine B-Based Lipase Assay

This protocol outlines a high-throughput liquid state assay using rhodamine B and a natural substrate.[11]

Materials:

-

Lipase solution

-

Natural substrate (e.g., olive oil or triolein)

-

Rhodamine B

-

Gum arabic

-

Sodium phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)

-

96-well black microplate (for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Emulsion Preparation:

-

Prepare a stable emulsion by mixing the sodium phosphate buffer with 5% (w/v) gum arabic, 0.001% (w/v) rhodamine B, and 2.5% (v/v) olive oil or triolein.

-

Emulsify the mixture using a high-speed blender or sonicator for approximately 5 minutes.

-

Adjust the pH of the final emulsion if necessary.

-

-

Assay Setup:

-

Add a defined volume of the rhodamine B-substrate emulsion to each well of the black microplate.

-

Add the lipase solution to the sample wells.

-

For the blank, add the same volume of buffer without lipase.

-

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the rhodamine B-fatty acid complex (e.g., excitation at 550 nm and emission at 580 nm). The measurement can be taken kinetically or as an endpoint reading after a specific incubation time at a controlled temperature.

-

Calculation: The increase in fluorescence intensity is proportional to the amount of fatty acids released and thus to the lipase activity. A standard curve using known concentrations of a fatty acid (e.g., oleic acid) can be used for quantification.

Visualizing Assay Principles and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the mechanisms of different lipase assays and aid in the selection process.

Chromogenic Lipase Assay Principle

Caption: Principle of a chromogenic lipase assay.

FRET-Based Lipase Assay Workflow

References

- 1. scbt.com [scbt.com]

- 2. electrochemsci.org [electrochemsci.org]

- 3. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. custombiotech.roche.com [custombiotech.roche.com]

- 8. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]

- 9. The detection of lipase activity in bacteria using novel chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a high-throughput liquid state assay for lipase activity using natural substrates and rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. New fluorogenic triacylglycerol analogs as substrates for the determination and chiral discrimination of lipase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Low background FRET-substrates for lipases and esterases suitable for high-throughput screening under basic (pH 11) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorogenic substrates for lipases, esterases, and acylases using a TIM-mechanism for signal release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small-Molecules as Chemiluminescent Probes to Detect Lipase Activity [mdpi.com]

- 18. Small-Molecules as Chemiluminescent Probes to Detect Lipase Activity [air.unimi.it]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. [PDF] Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode | Semantic Scholar [semanticscholar.org]

- 22. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Methylumbelliferyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methylumbelliferyl oleate (B1233923) (4-MUO), a widely used fluorogenic substrate for the detection of lipase (B570770) and esterase activity. Understanding the solubility of this compound is critical for the design and execution of robust and reproducible enzymatic assays in various research and drug development applications.

Core Solubility Profile

4-Methylumbelliferyl oleate is a lipophilic molecule, and as such, it exhibits poor solubility in aqueous solutions alone. Its solubility is significantly enhanced in organic solvents and in aqueous solutions containing co-solvents or emulsifying agents.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (226.96 mM)[1][2] | Ultrasonic treatment may be required.[1][2] It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1][2] |

| Dimethylformamide (DMF) | 10 mg/mL[3] | Soluble[4] |

| Chloroform | 20 mg/mL[3] | Soluble at 10%[4] |

| Pyridine | 50 mg/mL[4][5] | Yields a clear, colorless to faintly yellow solution[4][5] |

| Ethyl Acetate | 100 mg/mL[5] | Yields a clear, colorless solution[5] |

| 2-Methoxyethanol | Soluble[4] | No quantitative data available. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.67 mM)[1] | Results in a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.67 mM)[1] | Forms a suspended solution that requires sonication.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.67 mM)[1] | Results in a clear solution.[1] |

Note: The molecular weight of this compound is 440.61 g/mol .[1][2]

Experimental Protocols

The primary application of this compound is in enzymatic assays to measure lipase activity. The following are representative protocols for the preparation of 4-MUO solutions and their use in these assays.

Preparation of Stock Solutions

Due to its poor aqueous solubility, this compound is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted into the aqueous assay buffer.

Protocol 1: General Stock Solution Preparation [1][2][6]

-

Weigh out the desired amount of this compound solid.

-

Dissolve the solid in a suitable organic solvent, such as DMSO, to a high concentration (e.g., 100 mg/mL).

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

Store the stock solution at -20°C or -80°C, protected from light.[1][2] For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1][2]

Protocol 2: Preparation for Lipase Substrate Working Solution [5]

-

Dissolve the appropriate amount of this compound in 1.5 mL of methyl cellosolve (2-methoxyethanol).

-

Dilute this solution to 25 mL with distilled water to achieve a final concentration of 1 mM ester.

-

It is noted that the esters may not stay in solution and can form homogeneous emulsions.[5]

Lipase Activity Assay Protocol

This protocol describes a typical fluorometric assay for measuring pancreatic lipase activity.

Protocol 3: Pancreatic Lipase Inhibition Assay [1][2][7]

-

Prepare the reaction mixture: In a suitable microplate, combine the following reagents:

-

50 µL of 0.1 mM this compound substrate solution.

-

20 µL of McIlvaine buffer (0.1 M citrate-Na2HPO4, pH 7.4).

-

5 µL of the sample solution (e.g., a potential lipase inhibitor).

-

-

Initiate the enzymatic reaction: Add 25 µL of porcine pancreatic lipase to the reaction mixture.

-

Adjust the final volume: Bring the total volume of the reaction mixture to 0.1 mL.

-

Incubate: Incubate the mixture at 37°C for 10 minutes.[1][2][7]

-

Measure fluorescence: Measure the amount of 4-Methylumbelliferone (4-MU) released by the lipase using a fluorescence multi-detection reader. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 450 nm.[1][2][7]

Visualizations

Lipase Activity Assay Workflow

The following diagram illustrates the general workflow for a lipase activity assay using this compound as a substrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. lipase substrate, ≥95% (HPCE), solid, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | Fluorescent substrate | TargetMol [targetmol.com]

synthesis and purification of 4-Methylumbelliferyl oleate

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylumbelliferyl Oleate (B1233923)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl oleate (4-MUO) is a widely utilized fluorogenic substrate for the detection of acid and alkaline lipase (B570770) activity. The enzymatic cleavage of the oleate ester bond by lipases releases the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU), enabling sensitive quantification of enzyme activity. This technical guide provides a comprehensive overview of the , including detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in the preparation of this critical reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 18323-58-5 | [1][2] |

| Molecular Formula | C₂₈H₄₀O₄ | [1] |

| Molecular Weight | 440.61 g/mol | [1] |

| Appearance | White to off-white low-melting solid | [1][3] |

| Melting Point | 37-40 °C | [4] |

| Purity (Typical) | ≥95% (HPCE) | [3][5] |

| Solubility | Soluble in DMSO, Chloroform, 2-Methoxyethanol, Pyridine, Ethyl Acetate (B1210297) | [1][3][4][6] |

| Fluorescence | Excitation: 327-330 nm, Emission: 449-454 nm (after enzymatic cleavage) | [1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-methylumbelliferone with oleic acid. A common and effective method for this transformation is the use of a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of the ester bond.

Synthesis Pathway

The chemical reaction for the synthesis of this compound is illustrated below. 4-methylumbelliferone and oleic acid are coupled in the presence of DCC and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired product and N,N'-dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol: DCC-Mediated Esterification

This protocol is based on standard esterification procedures using DCC.

-

Preparation: In a round-bottom flask, dissolve 4-methylumbelliferone (1.0 eq) and oleic acid (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

DCC Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381)/ethyl acetate solvent system.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Table 2: Reagents for Synthesis of this compound

| Reagent | Molar Eq. | Purpose |

| 4-Methylumbelliferone | 1.0 | Starting material (alcohol) |

| Oleic Acid | 1.1 | Starting material (carboxylic acid) |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 | Coupling agent |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |

| Dichloromethane (DCM), anhydrous | - | Solvent |

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, the DCU byproduct, and other impurities. A multi-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Purification Workflow

The general workflow for the purification of this compound is depicted below.

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography [7][8]

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried material onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). The less polar this compound will elute before the more polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Pooling and Concentration: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Step 2: Recrystallization [9]

-

Solvent Selection: Dissolve the product from column chromatography in a minimal amount of a hot solvent mixture, such as ethanol/water or hexane/ethyl acetate.[10][11]

-

Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR and mass spectrometry. While experimental data for the final product is not widely published, the expected spectral characteristics can be inferred from the structures of the starting materials.

Table 3: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts

| Moiety | Expected ¹H-NMR (ppm) | Expected ¹³C-NMR (ppm) |

| Oleate Chain | 5.3 (olefinic), 2.3 (α-CH₂), 0.9 (terminal CH₃) | ~172 (C=O), ~130 (olefinic), 14-34 (aliphatic) |

| 4-MU Moiety | 7.5-6.8 (aromatic), 6.2 (vinylic), 2.4 (methyl) | ~161 (C=O), 103-155 (aromatic/vinylic), ~18 (methyl) |

Note: The expected chemical shifts are estimations and may vary depending on the solvent and instrument used.

Conclusion

This technical guide outlines a reliable method for the synthesis and purification of high-purity this compound. The provided protocols for DCC-mediated esterification, followed by silica gel chromatography and recrystallization, offer a robust pathway for obtaining this essential fluorogenic substrate. Proper characterization using standard analytical techniques is crucial to ensure the quality of the final product for use in sensitive lipase assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Oleic acid 4-methylumbelliferyl ester [sigmaaldrich.com]

- 3. This compound - CAS-Number 18323-58-5 - Order from Chemodex [chemodex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sigma Aldrich Fine Chemicals Biosciences this compound | | Fisher Scientific [fishersci.com]

- 6. lipase substrate, ≥95% (HPCE), solid, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Reddit - The heart of the internet [reddit.com]

An In-Depth Technical Guide to the Safety and Handling of 4-Methylumbelliferyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methylumbelliferyl oleate (B1233923) (4-MUO), a fluorogenic substrate widely used in biochemical assays to measure lipase (B570770) activity. While 4-MUO is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Chemical and Physical Properties

4-Methylumbelliferyl oleate is a synthetic ester that, upon enzymatic cleavage by lipases, yields the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) and oleic acid. This fluorogenic property is the basis of its application in lipase activity assays.

| Property | Data |

| CAS Number | 18323-58-5 |

| Molecular Formula | C₂₈H₄₀O₄ |

| Molecular Weight | 440.6 g/mol |

| Appearance | White to off-white solid or low-melting solid |

| Melting Point | 37-40 °C[1] |

| Solubility | Soluble in 2-Methoxyethanol, DMSO, chloroform, pyridine (B92270) (50 mg/ml), and ethyl acetate (B1210297) (100 mg/ml).[1] Limited solubility in water, often forming emulsions.[1] |

| Stability | Stable for at least 4 years when stored at -20°C and protected from light.[2] |

| Fluorescence | Upon hydrolysis, the liberated 4-methylumbelliferone fluoresces with an emission maximum around 445-454 nm. The excitation maximum is pH-dependent: ~330 nm at pH 4.6, ~370 nm at pH 7.4, and ~385 nm at pH 10.4.[1][2] |

Hazard Identification and Toxicology

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[3] However, a lack of comprehensive toxicological data necessitates cautious handling.

| Hazard Classification | Rating |

| GHS Classification | Not a hazardous substance or mixture.[3] |

| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[3] |

| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[3] |

| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available. The substance is not classified for acute toxicity. |

| Skin Corrosion/Irritation | Not classified as a skin irritant. Prolonged or repeated contact may cause mild irritation in sensitive individuals.[3] |

| Eye Damage/Irritation | Not classified as an eye irritant. Direct contact may cause transient discomfort.[3] |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

Safe Handling

-

Engineering Controls : Use in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety glasses with side shields or goggles.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use and dispose of them properly after handling.

-

Skin and Body Protection : A lab coat should be worn.

-

-

Hygiene Measures : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

Storage

-

Temperature : Store at -20°C for long-term stability.[2]

-

Light and Moisture : Protect from light and moisture to prevent degradation.[1]

-

Incompatibilities : Keep away from strong oxidizing agents.

Disposal

Dispose of waste in accordance with local, state, and federal regulations. Unused material can be considered non-hazardous waste in many jurisdictions, but it is best to consult with your institution's environmental health and safety department. Do not allow the product to enter drains or waterways.[3]

Emergency Procedures

First Aid Measures

-

After Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact : Wash off with soap and plenty of water. If irritation persists, consult a physician.

-

After Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[3]

-

After Swallowing : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. A solid water stream may be inefficient.[3]

-

Specific Hazards : Not flammable. Thermal decomposition may produce carbon oxides.

-

Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up : Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

While specific safety-related experimental data for this compound is not publicly available, the following sections describe the methodologies that would be employed for its safety assessment, based on established OECD guidelines. An example of its use in a lipase assay is also provided.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test (Following OECD 439)

This test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Tissue Preparation : Reconstituted human epidermis tissues are pre-incubated overnight in a maintenance medium.

-

Chemical Application : A sufficient amount of 4-MUO (as a solid or dissolved in a suitable solvent) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation : Tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Washing : The test substance is thoroughly washed from the tissue surface.

-

Post-Incubation : The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment : Tissue viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a colored formazan (B1609692) product by viable cells. The formazan is extracted, and its absorbance is measured.

-

Data Interpretation : The viability of the 4-MUO-treated tissues is expressed as a percentage of the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below 50%.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Following OECD 492)

This test evaluates the potential for eye irritation by assessing cytotoxicity in a reconstructed human cornea-like epithelium model.

-

Tissue Preparation : RhCE tissues are pre-incubated in assay medium.

-

Chemical Application : 4-MUO is applied to the epithelial surface of the tissue model for a set exposure time (e.g., 30 minutes for liquids/solids). Negative and positive controls are used concurrently.

-

Rinsing : After exposure, the tissues are thoroughly rinsed to remove the test chemical.

-

Post-Exposure Incubation : Tissues are incubated in fresh medium for a specified period.

-

Viability Measurement : Cell viability is quantified using the MTT assay, similar to the skin irritation test.

-

Classification : The chemical is classified based on the reduction in tissue viability relative to the negative control. A viability of ≤ 60% indicates the substance is an eye irritant.

Lipase Activity Assay Protocol Example

This protocol outlines a typical use of 4-MUO in a research setting to measure pancreatic lipase inhibitory activity.

-

Substrate Preparation : Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute to the working concentration (e.g., 0.1 mM) in an appropriate buffer (e.g., McIlvane buffer, pH 7.4).

-

Reaction Mixture : In a microplate well, combine the 4-MUO substrate solution with the test sample (e.g., a potential lipase inhibitor).

-

Enzyme Addition : Initiate the reaction by adding a solution of the lipase (e.g., porcine pancreatic lipase).

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).

-

Fluorescence Measurement : Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence microplate reader with excitation at ~320-370 nm and emission at ~450 nm.

-

Data Analysis : The rate of fluorescence increase is proportional to the lipase activity.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a workflow for handling accidental spills.

Caption: Enzymatic hydrolysis of 4-MUO by lipase.

Caption: Workflow for handling an accidental spill.

References

A Technical Guide to 4-Methylumbelliferyl Oleate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Methylumbelliferyl oleate (B1233923) (4-MUO), a fluorogenic substrate essential for the sensitive detection of lipase (B570770) and esterase activity. This document outlines commercial sources, key technical specifications, detailed experimental protocols, and the underlying biochemical principles of its use in research and drug development.

Core Concepts: The Fluorogenic Assay Principle

4-Methylumbelliferyl oleate is a non-fluorescent molecule that becomes a powerful tool for enzymatic assays upon hydrolysis by lipases or esterases. The enzymatic cleavage of the oleate ester bond releases the fluorophore 4-Methylumbelliferone (B1674119) (4-MU). When excited by light at a specific wavelength, 4-MU emits a strong fluorescent signal, the intensity of which is directly proportional to the enzymatic activity. This allows for the highly sensitive and continuous monitoring of enzyme kinetics.

The pH of the reaction buffer is a critical parameter, as the excitation maximum of the liberated 4-MU is pH-dependent.[1] Optimal excitation wavelengths are approximately 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4, while the emission maximum is consistently in the range of 445-454 nm.[1]

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

| Supplier | Product Number | Purity | CAS Number | Molecular Weight ( g/mol ) | Form | Storage Temperature |

| Cayman Chemical | 10007887 | ≥98% | 18323-58-5 | 440.6 | A low-melting solid | -20°C |

| Sigma-Aldrich (Merck) | 75164 | ≥95% (HPCE) | 18323-58-5 | 440.61 | Solid | -20°C |

| MedChemExpress | HY-112089 | >98% | 18323-58-5 | 440.61 | Solid | -20°C (in solvent) |

| Chem-Impex | 07585 | ≥97% | 18323-58-5 | 440.62 | Oil | 0-8°C |

Experimental Protocols

The following are detailed methodologies for performing lipase activity assays using this compound. These protocols are based on established methods and can be adapted for specific research needs.[2][3]

I. Preparation of Reagents

-

Substrate Stock Solution (1 mM):

-

Dissolve the appropriate amount of this compound in 1.5 ml of methyl cellosolve.

-

Dilute the solution to 25 ml with distilled water to achieve a final concentration of 1 mM. Note that the ester may not fully dissolve and can form a homogeneous emulsion.[3]

-

-

Assay Buffers: The choice of buffer will depend on the optimal pH for the lipase being studied.

-

Acid Lipase Buffer (pH 5.0): 0.1 M disodium (B8443419) phosphate/0.05 M citric acid containing 150 mM sodium fluoride, 0.05% (w/v) Triton X-100, and 0.8 mg/ml bovine serum albumin (BSA).[2]

-

Neutral Lipase Buffer (pH 7.5): 0.22 M Tris-HCl containing 0.05% (w/v) Triton X-100.[2]

-

-

4-Methylumbelliferone (4-MU) Standard Solution: Prepare a stock solution of 4-MU in DMSO and dilute it with the assay buffer to generate a standard curve (e.g., from 1.95 µM to 62.5 µM). This is crucial for converting fluorescence units to the amount of product formed.

II. Lipase Activity Assay Protocol (96-well plate format)

-

Standard Curve Preparation:

-

Add 50 µL of assay buffer to the standard wells of a black, clear-bottom 96-well plate.

-

Add 50 µL of each 4-MU standard dilution to the respective wells in triplicate.

-

Add 100 µL of assay buffer to the blank wells.

-

-

Enzyme Reaction:

-

Add 50 µL of the 1 mM this compound substrate solution to each well designated for the enzyme reaction.

-

Add 50 µL of the enzyme sample (e.g., cell lysate, purified enzyme) to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.

-

-

Stopping the Reaction:

-

After incubation, stop the reaction by adding 50 µL of a suitable stop solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5). This also raises the pH to maximize the fluorescence of the liberated 4-MU.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 360-380 nm and emission at 440-460 nm).

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

Use the standard curve to determine the concentration of 4-MU produced in each well.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Visualizing the Workflow and Signaling

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a lipase assay using this compound.

Caption: Enzymatic hydrolysis of this compound.

Caption: A typical experimental workflow for a lipase assay.

References

Methodological & Application

Application Notes and Protocols for 4-Methylumbelliferyl Oleate Lipase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). The quantitative measurement of lipase (B570770) activity is crucial in various research and development fields, including the study of metabolic diseases, the screening of potential drug candidates that inhibit or enhance lipase activity, and the characterization of industrial enzymes. The 4-Methylumbelliferyl Oleate (B1233923) (4-MUO) lipase activity assay is a sensitive and continuous fluorometric method for determining the activity of various lipases. This assay relies on the enzymatic cleavage of the non-fluorescent substrate 4-MUO to produce the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU formation, measured by an increase in fluorescence intensity, is directly proportional to the lipase activity.

Principle of the Assay:

The fundamental principle of this assay is the enzymatic hydrolysis of a fluorogenic substrate. 4-Methylumbelliferyl oleate, an ester of oleic acid and the fluorophore 4-methylumbelliferone, is essentially non-fluorescent. In the presence of a lipase, the ester bond is cleaved, releasing oleic acid and the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence of 4-MU can be detected with an excitation wavelength around 320-365 nm and an emission wavelength of approximately 445-460 nm.[1][2] The rate of the increase in fluorescence is proportional to the amount of active lipase in the sample.

Data Presentation

The following table summarizes typical quantitative data and ranges for various parameters in a this compound lipase activity assay. These values may require optimization depending on the specific lipase, sample matrix, and experimental goals.

| Parameter | Typical Value / Range | Notes |

| Substrate (4-MUO) Concentration | 0.1 mM - 5 mM | Optimal concentration should be determined by substrate kinetics (Km) for the specific lipase.[3] |

| Enzyme Concentration | Varies widely (ng/mL to µg/mL) | Dependent on the specific activity of the lipase preparation. Should be optimized to ensure the reaction rate is linear over the desired time course. |

| Buffer System | Phosphate Buffer, Tris-HCl, Citrate-Phosphate (McIlvaine) | Buffer choice depends on the optimal pH for the lipase being assayed.[4][5] |

| pH | 4.0 - 10.4 | Acid lipases: pH 4.0-5.0. Neutral/Alkaline lipases: pH 7.0-8.5.[6][7] |

| Temperature | 25°C - 45°C | Optimal temperature can vary. 37°C is commonly used to mimic physiological conditions.[4][8][9] |

| Incubation Time | 10 - 60 minutes | Should be within the linear range of the reaction. Kinetic reads are often preferred. |

| 4-MU Standard Curve Concentration | 0.1 µM - 100 µM | Used to convert relative fluorescence units (RFU) to the amount of product formed.[4] |

| Excitation Wavelength (Ex) | 320 - 365 nm | The optimal excitation wavelength for 4-MU can be pH-dependent.[2][5] |

| Emission Wavelength (Em) | 445 - 460 nm | |

| Assay Volume (96-well plate) | 100 - 200 µL | |

| Solvent for 4-MUO Stock | DMSO, Ethanol, Pyridine, Ethyl Acetate | 4-MUO is poorly soluble in aqueous solutions and requires an organic solvent for the initial stock.[10] |

| Additives | Triton X-100, Bile Salts, BSA | May be required to emulsify the substrate and improve enzyme access, especially for lipases that act on lipid-water interfaces. |

Experimental Protocols

I. Reagent and Stock Solution Preparation

-

Assay Buffer: Prepare a suitable buffer based on the optimal pH of the lipase of interest (see table above). For example, for a neutral lipase, prepare 100 mM Tris-HCl, pH 7.5.

-

4-MUO Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (B87167) (DMSO) or another suitable organic solvent to make a 10 mM stock solution. Store protected from light at -20°C.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM 4-MUO stock solution to the desired final working concentration (e.g., 1 mM) in the assay buffer. This solution may require sonication or the addition of a detergent like Triton X-100 (e.g., to a final concentration of 0.05% w/v) to ensure proper emulsification.

-

Enzyme Solution: Prepare a stock solution of the lipase at a known concentration in an appropriate buffer (e.g., assay buffer). On the day of the experiment, prepare serial dilutions of the enzyme to determine the optimal concentration for the assay.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution (1 mM): Dissolve the appropriate amount of 4-methylumbelliferone in DMSO to make a 1 mM stock solution. Store protected from light at 4°C.

-

Stop Solution (Optional for endpoint assays): 0.1 M Glycine-NaOH, pH 10.5. This solution stops the enzymatic reaction and maximizes the fluorescence of 4-MU.

II. 4-MU Standard Curve

-

Prepare a series of dilutions of the 1 mM 4-MU stock solution in the assay buffer to generate a standard curve. A typical range would be from 0 µM to 50 µM.

-